1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[(7Z)-7-hydroxyimino-5-azaspiro[2.4]heptan-5-yl]ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)10-4-7(9-12)8(5-10)2-3-8/h12H,2-5H2,1H3/b9-7+ |
InChI Key |
KPMJIKXHPGBZRS-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)N1C/C(=N\O)/C2(C1)CC2 |
Canonical SMILES |
CC(=O)N1CC(=NO)C2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyimino group. One common method involves the reaction of a suitable ketone with hydroxylamine under acidic or basic conditions to form the oxime. The spirocyclic core can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The spirocyclic core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may yield amines.
Scientific Research Applications
1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
JAK1 Inhibitors (e.g., (R)-6c)
- Activity : (R)-6c exhibits potent JAK1 inhibition (IC50 = 8.5 nM) with 48-fold selectivity over JAK2 .
- Key Features : The pyrrolo[2,3-d]pyrimidine group mimics ATP-binding site interactions, while the spiro scaffold reduces off-target effects .
- Comparison: The target compound lacks the pyrrolopyrimidine moiety, suggesting divergent applications. Its hydroxyimino group may enable covalent binding or prodrug strategies .
Antibacterial Agents (e.g., DU-6859a)
- Activity: DU-6859a shows broad-spectrum efficacy (MIC ≤ 0.06 µg/mL against S. aureus and E. coli) due to stereospecific fluorocyclopropyl and 7S-amino-spiro motifs .
- Key Features: Stereochemistry (1R,2S-fluorocyclopropyl and 7S-amino) enhances DNA gyrase binding.
- Comparison: The target compound’s ethanone group may reduce DNA affinity compared to quinolone-based analogs but could improve metabolic stability.
Building Blocks (e.g., 5-Benzyl-7-(hydroxyimino)-5-azaspiro...)
- Utility: The hydroxyimino group serves as a reactive handle for synthesizing amines or heterocycles .
- Comparison: Unlike the benzyl-substituted analog, the target compound’s ethanone group may enhance solubility or enable keto-enol tautomerism for metal chelation.
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone, also known as (E)-5-benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one, is a compound with a unique spirocyclic structure that includes nitrogen and hydroxyl functional groups. This structural complexity contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
- CAS Number : 400841-16-9
These properties suggest that the compound may interact with various biological targets, modulating enzyme activities and receptor interactions.
Antimicrobial Properties
Research indicates that derivatives of the 5-azaspiro[2.4]heptane structure exhibit significant antimicrobial effects. The presence of the hydroxyimino group enhances the binding affinity to microbial targets, potentially leading to improved efficacy against various pathogens. For instance, studies show that certain enantiomers of related compounds demonstrate enhanced potency against bacteria and fungi, suggesting a promising avenue for the development of new antimicrobial agents.
Anticancer Activity
1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The compound's mechanism of action appears to involve the modulation of apoptotic pathways, potentially through interactions with caspases, which are critical in programmed cell death.
Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone on MCF-7 cells. The results indicated an IC50 value of approximately 25 µg/mL, suggesting significant potential for further development as an anticancer agent.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds derived from the spirocyclic framework. The findings revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
The biological activity of 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : Its structural features allow it to interact with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in cancer cells.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with a benzylamine derivative and a ketone for condensation to form intermediates.
- Step 2 : Cyclization under acidic/basic conditions (e.g., H₂SO₄ or NaOH) to construct the spiro[2.4]heptane core.
- Step 3 : Introduce the hydroxyimino group via oximation with hydroxylamine (NH₂OH), adjusting pH and temperature to favor the (E)-isomer .
- Optimization : Use high-throughput screening for solvent selection (e.g., ethanol vs. dichloromethane) and catalysts (e.g., p-toluenesulfonic acid) to improve yield (>70%) and purity (>95%) .
Q. How is the spirocyclic core of this compound structurally characterized?
- Analytical Workflow :
- X-ray Crystallography : Determines absolute stereochemistry and spatial arrangement of the spirocyclic system .
- NMR Spectroscopy : Assigns proton environments (e.g., δ 2.4–3.1 ppm for spirocyclic CH₂ groups) and confirms regioselectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₃N₂O₂, [M+H]⁺ = 181.0974) .
Q. What initial biological activities are associated with this compound?
- Findings :
- Antibacterial Activity : Derivatives with the 5-azaspiro[2.4]heptane core show MIC values of 0.25–2 µg/mL against Staphylococcus aureus and Escherichia coli .
- Kinase Inhibition : Analogues (e.g., JAK1 inhibitors) exhibit IC₅₀ values <10 nM, with selectivity indices >40 against off-target kinases .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity and target binding?
- Case Study :
- Stereoisomer Synthesis : Prepare (R)- and (S)-configured hydroxyimino groups via chiral catalysts or resolution techniques.
- SAR Analysis : The (7S)-amino-5-azaspiro[2.4]heptane derivative (compound 33 ) shows 8–16x higher potency than its (7R)-counterpart against Gram-negative bacteria due to enhanced hydrogen bonding with bacterial DNA gyrase .
- X-ray Data : Confirms that the (1R,2S)-fluorocyclopropyl moiety in quinolone derivatives optimizes hydrophobic interactions with target enzymes .
Q. What strategies improve pharmacokinetic properties of 5-azaspiro[2.4]heptane derivatives?
- ADME Optimization :
- Lipophilicity : Introduce polar groups (e.g., -CN or -OH) to reduce logP from 3.2 to 2.1, enhancing aqueous solubility .
- Metabolic Stability : Replace labile esters with amides to increase plasma half-life (e.g., from 1.2 h to 4.5 h in mice) .
- In Vivo Efficacy : In collagen-induced arthritis (CIA) models, optimized derivatives achieve 60–80% reduction in inflammation at 10 mg/kg doses .
Q. How can computational modeling guide the design of selective kinase inhibitors based on this scaffold?
- Workflow :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses within JAK1’s ATP-binding pocket.
- MD Simulations : Validate stability of hydrogen bonds between the hydroxyimino group and JAK1’s Lys908 residue over 100 ns trajectories .
- Free Energy Calculations (MM/GBSA) : Rank derivatives by predicted ΔGbind (e.g., −9.2 kcal/mol for (R)-6c vs. −7.8 kcal/mol for racemate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
